molecular formula C16H23N5Na2O16P2 B8200895 Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt

Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt

Cat. No.: B8200895
M. Wt: 649.3 g/mol
InChI Key: XOAGKSFNHBWACO-NJLPRVPTSA-L
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Description

Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt is a complex organic compound that plays a significant role in various scientific and industrial applications. This compound is a derivative of guanosine, a nucleoside that forms part of the structure of RNA and is involved in numerous biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt typically involves multiple steps, starting with the base guanosine. The compound is synthesized through a series of chemical reactions that include phosphorylation, esterification, and salt formation. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, precise control of reaction conditions, and purification processes to achieve high purity levels. The compound is then tested for quality assurance before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functionality for different applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the compound.

Major Products Formed: The major products formed from these reactions include modified guanosine derivatives, which can have different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of nucleotide analogs and other biologically active compounds.

Biology: In biological research, Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt is used to study nucleotide metabolism and the role of guanosine in cellular processes. It is also used in the development of antiviral and anticancer drugs.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the treatment of viral infections, cancer, and other diseases where nucleotide metabolism plays a crucial role.

Industry: In the industry, this compound is used in the production of diagnostic reagents, pharmaceuticals, and research chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism by which Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the activation or inhibition of biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Guanosine 5'-diphosphate (GDP)

  • Guanosine 5'-triphosphate (GTP)

  • Adenosine 5'-diphosphate (ADP)

  • Cytidine 5'-diphosphate (CDP)

Uniqueness: Guanosine 5'-(trihydrogen diphosphate) P'-D-mannopyranosyl ester disodium salt is unique in its structure and properties compared to other similar compounds. Its specific modifications and esterification make it suitable for specialized applications that other guanosine derivatives may not fulfill.

This detailed article provides an overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15?;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGKSFNHBWACO-NJLPRVPTSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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